Chiral Purity and Stereochemical Control in Asymmetric Synthesis Applications
This compound exhibits defined stereochemistry with one defined atom stereocenter, enabling chiral resolution studies and asymmetric synthesis applications . Compared to the racemic mixture, the (S)-enantiomer (CAS 153645-26-2) demonstrates a specific optical rotation of −5.5° to −7.9° (20°C, 589 nm, c=1, CHCl₃) , while the (R)-enantiomer (CAS 142618-92-6) exhibits opposite optical rotation. In contrast, the racemic tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate (CAS 545433-63-4) exhibits no net optical rotation.
| Evidence Dimension | Stereochemical specification |
|---|---|
| Target Compound Data | Racemic mixture, specific optical rotation = 0° (no net rotation) |
| Comparator Or Baseline | (S)-enantiomer (CAS 153645-26-2): specific optical rotation −5.5° to −7.9° (20°C, 589 nm, c=1, CHCl₃) |
| Quantified Difference | Absolute difference in specific optical rotation magnitude: 5.5–7.9° between racemic and (S)-enantiomer |
| Conditions | Optical rotation measurement at 20°C, 589 nm (sodium D-line), concentration c=1 g/100 mL in chloroform |
Why This Matters
For procurement in asymmetric synthesis, the racemic vs. enantiopure selection directly determines the stereochemical outcome of downstream products, with enantiopure forms enabling predictable chiral induction while racemic material requires additional resolution steps.
